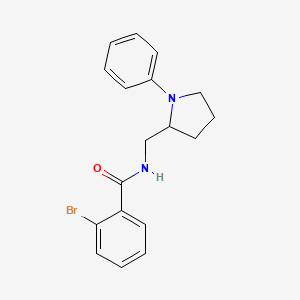

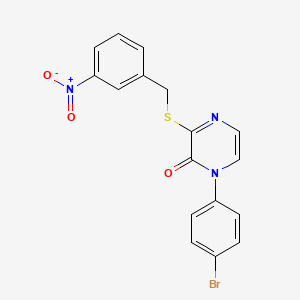

![molecular formula C24H19NO4 B2851408 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-80-6](/img/structure/B2851408.png)

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research .

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, etc .科学的研究の応用

Antimicrobial Applications

The synthesis of derivatives incorporating thiazole rings, closely related to the compound , demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal infections. This suggests potential applications in developing therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

G Protein-Coupled Receptor (GPR35) Agonists

Studies on derivatives of chromen-4-one have identified potent and selective agonists for the orphan G protein-coupled receptor GPR35, indicating applications in biomedical research to elucidate the receptor's physiological and pathological roles. Such compounds may also serve as pharmacological tools or lead compounds in drug development (Thimm, Funke, Meyer, & Müller, 2013).

Organic Synthesis and Material Science

The use of ionic liquids in the synthesis of benzo[c]chromen-6-ones has been explored, demonstrating faster Suzuki coupling reactions and a simplified process for converting methyl 2-(2-methoxyphenyl)benzoate products to benzo[c]chromen-6-ones. This methodology has applications in the efficient synthesis of complex organic molecules and can be scaled up for industrial purposes (Kemperman et al., 2006).

Cytotoxic Activity

Compounds structurally related to the one have shown significant cytotoxic activity against various human cancer cell lines, indicating their potential as leads for developing anticancer agents (Raj et al., 2010).

Antioxidant Agents

Research into benzamide derivatives, including those with substitutions similar to N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, has highlighted potent antioxidant properties. These findings support the compound's potential application in designing new antioxidant agents for therapeutic or nutritional uses (Perin et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as furocoumarin derivatives, are known to possess significant biological activity . They are widely used as active photosensitizers in psoralen and UVA (PUVA) therapy .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit antiestrogenic activity . They can act as inhibitors of aromatase, an enzyme involved in the biosynthesis of estrogens .

Biochemical Pathways

Based on the antiestrogenic activity of similar compounds, it can be inferred that this compound may influence the estrogen biosynthesis pathway .

Pharmacokinetics

Similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been shown to exhibit significant antimicrobial activity . They have also been found to be cytotoxic against certain cancer cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)24(27)25-16-11-12-22-19(13-16)20(26)14-23(29-22)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFHRXCUHUOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)

![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)

![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)